molecular formula C8H6N2O2S B2502897 5-Nitro-2-(2-propynylsulfanyl)pyridine CAS No. 77867-13-1

5-Nitro-2-(2-propynylsulfanyl)pyridine

Cat. No.: B2502897
CAS No.: 77867-13-1
M. Wt: 194.21
InChI Key: NKFUQQMUNDFNHX-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-propynylsulfanyl)pyridine is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Crystal Structure Analysis

5-Nitro-2-(2-propynylsulfanyl)pyridine has been studied for its chemical properties and applications in synthesis. For instance, a study focused on the condensation of 2-chloro-5-nitro pyridine with propyl-thiouracil, leading to the determination of the crystal structure of the resulting compound, highlighting the molecular conformation and the orientation of the nitro group in relation to the pyridine rings (Dupont et al., 2010).

Photophysical Properties

The photophysical properties of related compounds, such as 5-nitro-2-(2-phenylhydrazinyl)pyridine, have been extensively studied. Research has delved into the synthesis, electronic absorption, and emission spectra, exploring their molecular structures and the energy sequences of their singlet and triplet states. This has provided insights into the transitions involving π-electrons and the role of the hydrazo-bridge in these processes (Michalski et al., 2016).

Asymmetric Synthesis

In the realm of asymmetric synthesis, derivatives of this compound have been utilized as catalysts. For example, a pyrrolidine-based catalyst, derived from L-proline and bearing a sulfoxide moiety, demonstrated efficiency in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Applications in Molecular Biology and Biophysics

This compound related compounds also find applications in molecular biology and biophysics. For instance, research has explored the synthesis and properties of nitroxides, highlighting their importance as molecular probes and labels due to their resistance to chemical reduction by antioxidants and enzymatic systems. The structural and electronic factors influencing the redox properties of these nitroxides have been thoroughly investigated, providing valuable information for their applications in biological research (Zhurko et al., 2020).

Safety and Hazards

The safety information available indicates that 5-Nitro-2-(2-propynylsulfanyl)pyridine may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-nitro-2-prop-2-ynylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFUQQMUNDFNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7 g of 5-nitro-pyridine-2-thiol are suspended in acetone, and 5 g of potassium carbonate are added. There are then added 6 g of 3-bromopropine-1, and, after the exothermic reaction has finished, the reaction mixture is refluxed for about 30 minutes. The solution obtained is poured onto ice, and the precipitate occurring is filtered off. The crude product is purified by recrystallisation from methanol to yield 2-propargylthio-5-nitropyridine, m.p. 98°-99.5° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-bromopropine-1
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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